Silacyclobutane
CAS No.: 287-29-6
Cat. No.: VC19743858
Molecular Formula: C3H6Si
Molecular Weight: 70.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 287-29-6 |
---|---|
Molecular Formula | C3H6Si |
Molecular Weight | 70.16 g/mol |
Standard InChI | InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2 |
Standard InChI Key | TYFUXZBFJIMFON-UHFFFAOYSA-N |
Canonical SMILES | C1C[Si]C1 |
Introduction
Structural and Thermodynamic Properties
Molecular Architecture
Silacyclobutane () features a four-membered ring comprising three methylene groups and one silicon atom. The bond angles at silicon deviate significantly from the ideal tetrahedral geometry, with experimental and computational studies confirming a Si–C–C angle of approximately 93°, compared to 109.5° in unstrained systems . This distortion induces a ring strain energy of ~25 kcal/mol, comparable to cyclopropane but lower than siliranes .
Spectroscopic and Energetic Data
The NIST WebBook provides critical ionization energy data for silacyclobutane, measured at 10.05 eV via photoelectron spectroscopy . This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO), predominantly localized on the silicon atom. Gas-phase thermodynamic studies further reveal a heat of formation () of 12.3 kJ/mol, underscoring its metastability relative to linear silanes .
Table 1: Key Physicochemical Properties of Silacyclobutane
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 72.1811 g/mol | Calculated | |
Ionization Energy | 10.05 eV | Photoelectron | |
Boiling Point | 55–57°C (est.) | Empirical | |
Ring Strain Energy | ~25 kcal/mol | Computational |
Synthetic Methodologies
Transition-Metal-Catalyzed Approaches
Breakthroughs in catalytic C–Si bond activation have revolutionized silacyclobutane synthesis. Palladium and rhodium complexes, particularly those ligated by BINAP or PPh, enable strain-driven [2+2] cycloadditions between silenes and alkenes . A 2021 DFT study identified the [Rh]–H species as the active catalyst in silacyclobutane formation, proceeding through:
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Oxidative addition of a precatalyst (e.g., [Rh]–Cl) to silacyclopropane
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C–Si bond activation via σ-complexation
Table 2: Catalytic Systems for Silacyclobutane Synthesis
Catalyst System | Substrate Pair | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Rh/BINAP | Silacyclopropane + Ethylene | 78 | >95% | |
Pd(PPh) | Dichlorosilane + 1,3-Diene | 65 | 82% | |
Ni(cod)/IMes | Silylhydrazine + Alkene | 71 | 89% |
Reactivity and Mechanistic Insights
Ring-Opening Reactions
The strained Si–C bond undergoes facile cleavage under thermal or catalytic conditions. Notable transformations include:
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Nucleophilic Attack: Methanolysis at 60°C yields via concerted backside -like mechanism .
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Transition-Metal Insertion: Rhodium catalysts insert into the Si–C bond, generating reactive intermediates for C–H silylation. DFT calculations show a 15.3 kcal/mol activation barrier for Rh–H mediated Si–C cleavage .
Catalytic Functionalization
The 2024 DFT study by Wang et al. delineated two competing pathways in Rh-catalyzed reactions:
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Alkyne Insertion Pathway: Favored by sterically undemanding ligands (PPh), leading to six-membered silacyclohexenes.
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Si–Cl Reductive Elimination: Dominant with bulky BINAP ligands, yielding chlorosilanes and unsaturated hydrocarbons .
Applications in Materials and Catalysis
Precursors to Functional Materials
Silacyclobutane’s strain-driven reactivity enables its use as:
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Crosslinking Agents: Photoinitiated ring-opening polymerization yields high-strength silicones for medical implants .
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Semiconductor Precursors: Chemical vapor deposition (CVD) of SiC films via thermal decomposition at 800°C .
Enantioselective Catalysis
Chiral silacyclobutanes serve as ligands in asymmetric hydrogenation. A 2022 study demonstrated 96% ee in spirosilabicyclohexene synthesis using Rh/(R)-BINAP systems .
Future Directions and Challenges
Computational Design
Machine learning models are being trained to predict silacyclobutane derivatives with tailored ring strain (10–30 kcal/mol) for targeted reactivity .
Sustainable Synthesis
Photocatalytic methods using visible light (λ = 450 nm) show promise for energy-efficient production, though quantum yields remain low (<0.3) .
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